(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an oxazole ring and a chromene moiety, making it an interesting subject for various scientific studies. Its unique structural properties make it a valuable compound in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1,2-oxazole with 2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate: can be compared with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of an oxazole ring and a chromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-11(16-21-9)8-19-14(17)12-7-10-4-2-3-5-13(10)20-15(12)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNYTCSYQETDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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